molecular formula C42H27N3O3 B8197498 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde))

4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde))

Cat. No.: B8197498
M. Wt: 621.7 g/mol
InChI Key: GDGIVFCQFWIYBY-UHFFFAOYSA-N
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Description

Molecular Design Paradigms for Multifunctional Triazine Derivatives

The 1,3,5-triazine core’s electron-deficient nature arises from its three nitrogen atoms, which lower the π*-orbital energy by 1.5–2.0 eV compared to benzene, enhancing π-acidity and metal-ligand coordination. This electronic modulation is critical for stabilizing transition metals in oxidation states relevant to catalysis. For 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde)), the biphenyl-aldehyde arms introduce steric bulk (van der Waals volume ≈ 480 ų) while maintaining rotational flexibility (torsional barrier < 5 kJ/mol), enabling adaptive binding to metal centers.

The aldehyde groups (-CHO) serve as reactive handles for Schiff base condensation, facilitating the synthesis of imine-linked COFs. For example, condensation with tris(4-aminophenyl)amine yields COFs with BET surface areas exceeding 1,200 m²/g and pore diameters of 2.3 nm. This porosity is exploitable in gas storage, with CO₂ uptake capacities of 18.7 wt% at 273 K.

Table 1: Comparative Analysis of Triazine-Based Ligands

Property 4',4''',4'''''-(Triazine-triyl)tris(biphenyl-carbaldehyde) TABPT PN₃P-Triazine
Molecular Weight (g/mol) 621.69 582.7 650.2
Functionality Aldehyde (-CHO) Amine (-NH₂) Phosphine (PR₂)
BET Surface Area (m²/g) 1,200 1,150 N/A
HER Overpotential (mV) 200 220 180

Strategic Importance of C3-Symmetric Aldehyde Functionalization in Supramolecular Architectures

C3 symmetry in 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde)) ensures isotropic growth of COFs and MOFs, minimizing defects such as staggered layer stacking. The 120° angular separation between aldehyde groups matches the hexagonal symmetry of 2D COFs, enabling long-range order with crystallite sizes > 50 nm. This geometric precision is critical for applications requiring anisotropic charge transport, such as organic photovoltaics, where hole mobility reaches 0.12 cm²/V·s in triazine-based COFs.

The aldehyde moieties participate in dynamic covalent chemistry, allowing error correction during framework assembly. For instance, imine-linked COFs synthesized from this ligand exhibit thermal stability up to 450°C and hydrolytic resistance at pH 3–11. In asymmetric catalysis, the C3 symmetry enhances enantioselectivity by creating uniform chiral pockets. A notable example is the Ti(OiPr)₄-mediated alkynylation of aldehydes, achieving 92% enantiomeric excess (ee) for α,β-unsaturated substrates.

Properties

IUPAC Name

4-[4-[4,6-bis[4-(4-formylphenyl)phenyl]-1,3,5-triazin-2-yl]phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27N3O3/c46-25-28-1-7-31(8-2-28)34-13-19-37(20-14-34)40-43-41(38-21-15-35(16-22-38)32-9-3-29(26-47)4-10-32)45-42(44-40)39-23-17-36(18-24-39)33-11-5-30(27-48)6-12-33/h1-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGIVFCQFWIYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde)) , also known by its abbreviation TABPT (Triazine Amine Biphenyl Trisaldehyde), is a triazine derivative notable for its potential applications in various biological and catalytic processes. This article explores its biological activity, including its role in photocatalysis and biocatalytic reactions.

  • Chemical Formula : C39H30N6
  • Molecular Weight : 582.7 g/mol
  • CAS Number : 2130745-76-3
  • Appearance : Dark yellow to pale brown powder/crystals
  • Purity : >98%

Biological Activity Overview

The biological activity of TABPT has been primarily studied in the context of its applications in photocatalysis and as a ligand in covalent organic frameworks (COFs). The following sections detail specific areas of research and findings.

Photocatalytic Activity

TABPT has demonstrated significant photocatalytic properties, particularly in hydrogen evolution reactions (HERs). Notably:

  • Electrocatalytic Performance : A study reported that a COF formed from TABPT exhibited a low overpotential of 200 mV and a specific activity of 0.2831 mA cm2^{-2} in 0.5 M H2_2SO4_4 solution. This indicates high efficiency for hydrogen production through electrochemical water splitting .
  • Long-term Stability : The COF maintained high catalytic activity over extended periods, suggesting that TABPT can be used effectively in sustainable energy applications .

Biocatalytic Applications

TABPT's structure allows it to function as a versatile ligand in various biochemical reactions:

  • Coenzyme Regeneration : The compound has been shown to enhance the regeneration of nicotinamide adenine dinucleotide (NADH), a crucial coenzyme in metabolic pathways. One study reported a production rate of 226.3 μmol g1^{-1} for formic acid under visible light conditions when using TABPT-based COFs .

Case Studies

Several studies have focused on the biological applications of TABPT:

StudyApplicationFindings
Hydrogen EvolutionLow overpotential (200 mV), specific activity of 0.2831 mA cm2^{-2}
NADH RegenerationRate of 226.3 μmol g1^{-1} for formic acid production
Multiple-Electron AnolyteDemonstrated fast kinetics and high diffusion properties

Mechanistic Insights

The mechanism behind the biological activity of TABPT involves its ability to act as an electron donor or acceptor in redox reactions. The triazine core provides stability and facilitates electron transfer processes essential for photocatalytic and biocatalytic functions.

Scientific Research Applications

Covalent Organic Frameworks (COFs)

TFBPTz serves as a ligand in the formation of covalent organic frameworks. These frameworks are characterized by their high surface area and porosity, making them ideal for applications in gas storage and separation. The ability to form stable structures allows for the design of materials with tailored functionalities for specific applications in catalysis and molecular sieving .

Photocatalysis

The compound has been investigated for its photocatalytic properties, particularly in hydrogen evolution reactions. As a photocatalyst, TFBPTz can facilitate the conversion of solar energy into chemical energy, specifically the generation of hydrogen from water. This application is crucial for developing sustainable energy solutions and addressing global energy demands .

Heterogeneous Catalysis

TFBPTz is also utilized as a catalyst in various organic reactions. Its triazine core provides a stable platform that can enhance catalytic activity through electronic effects and steric factors. The compound's ability to promote reactions under mild conditions makes it valuable in synthetic organic chemistry .

Organic Electronics

In the field of organic electronics, TFBPTz has potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's conjugated structure allows for efficient charge transport and light emission properties, which are essential for the development of high-performance electronic devices .

Case Study 1: Synthesis and Characterization of COFs

A study demonstrated the successful synthesis of COFs using TFBPTz as a building block. The resulting framework exhibited high stability and porosity, with significant potential for gas adsorption applications. Characterization techniques such as X-ray diffraction (XRD) and nitrogen adsorption-desorption isotherms confirmed the structural integrity of the synthesized COFs.

PropertyValue
Surface Area1200 m²/g
Pore Volume0.45 cm³/g
Gas AdsorptionCO2: 30 cm³/g

Case Study 2: Photocatalytic Hydrogen Production

Research on TFBPTz as a photocatalyst revealed its effectiveness in hydrogen production under visible light irradiation. The study reported an increase in hydrogen yield compared to conventional catalysts.

CatalystHydrogen Yield (µmol/h)
TFBPTz250
Conventional Cat.150

Comparison with Similar Compounds

Comparison with Similar Triazine-Based Compounds

Structural and Functional Comparisons

Table 1: Structural Features of Triazine-Based Ligands
Compound Name Core Structure Functional Groups Key Applications References
TFBPTz 1,3,5-Triazine Biphenyl-4-carbaldehyde COFs for catalysis, sensing
TT (4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzenamine]) 1,3,5-Triazine Benzenamine Neutral hydrogen-bonded frameworks
TTBT (4′,4′′′,4′′′′′-(1,3,5-Triazine-2,4,6-triyl)tris[[1,1′-biphenyl]−4-amine]) 1,3,5-Triazine Biphenyl-4-amine Porous isoreticular frameworks
TPT (2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine) 1,3,5-Triazine Pyridyl Crystal engineering
Ttba (4,4′,4″-(1,3,5-Triazine-2,4,6-triyl)tris(1,1′-biphenyl)trianiline) 1,3,5-Triazine Biphenyl-triamine COFs with large pore size (5.8 nm)
Key Observations :
  • Functional Groups : TFBPTz’s aldehyde groups enable covalent linkage in COFs, contrasting with TT/TTBT’s amines (dynamic hydrogen bonds) and TPT’s pyridyl units (coordination chemistry).
  • Pore Size : TFBPTz-based COFs (4.0 nm) outperform Ttba-TTPDA (5.8 nm) in surface area (1864 vs. 726 m²/g), likely due to tighter stacking .
Key Findings :
  • Catalytic Efficiency : TFBPTz-derived Cu(I)-Bpy-COF achieves rapid cycloaddition (40 min, 25°C) in water, outperforming many metal-organic frameworks (MOFs) .
  • Acid Response : TFBPTz-based POP-2 exhibits a 100 nm red shift under 1 M HCl, enabling optical sensing .

Comparison with Non-Triazine COFs

Table 3: Benchmarking Against Boronate-Based COFs
COF Type Linker Chemistry Surface Area (m²/g) Thermal Stability (°C) Applications References
TFBPTz-COF Triazine-aldehyde 1864 >300 Catalysis, sensing
COF-1 (Boronate) Boronate ester 711 500–600 Gas storage
COF-5 (Boronate) Boronate ester 1590 500–600 High surface area
Key Advantages of TFBPTz :
  • Stability : Retains crystallinity under acidic conditions, unlike boronate COFs .
  • Versatility : Aldehyde groups support post-synthetic modifications (e.g., metal loading) .

Preparation Methods

Core Synthesis via Nucleophilic Aromatic Substitution

The central 1,3,5-triazine ring is constructed using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the starting material. Substitution of its chlorine atoms with biphenyl carbaldehyde-containing amines proceeds via a stepwise nucleophilic aromatic substitution (SNAr) mechanism.

Key Steps :

  • First Substitution : Conducted at 0–5°C in anhydrous tetrahydrofuran (THF) with 4-amino-[1,1'-biphenyl]-4'-carbaldehyde (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (1.2 equiv) as the base.

  • Second Substitution : Temperature increased to 35–50°C with a second equivalent of amine and base.

  • Third Substitution : Performed under reflux (80–90°C ) to ensure complete substitution.

Reaction Equation :

Cyanuric chloride+3Ar-NH2DIPEA, THFTrisubstituted triazine+3HCl\text{Cyanuric chloride} + 3 \text{Ar-NH}_2 \xrightarrow{\text{DIPEA, THF}} \text{Trisubstituted triazine} + 3 \text{HCl}

Ar = [1,1'-biphenyl]-4-carbaldehyde

Alternative One-Pot Synthesis

For industrial scalability, a one-pot method minimizes intermediate isolation:

  • Solvent : Dimethylacetamide (DMAc) at 120°C

  • Catalyst : Potassium carbonate (K₂CO₃)

  • Yield : 72–78% after 24 hours.

Advantages :

  • Reduced purification steps

  • Higher throughput for bulk production

Critical Reaction Parameters

Table 1: Optimization of Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature0°C (Step 1) → 80°C (Step 3)Prevents side reactions at lower temps; ensures complete substitution at higher temps
SolventTHF or DMAcPolar aprotic solvents enhance SNAr kinetics
BaseDIPEA or K₂CO₃Scavenges HCl; K₂CO₃ preferred in one-pot
Molar Ratio (Amine:Cyanuric Chloride)3.3:1Compensates for amine volatility and incomplete reactions

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes mono- and di-substituted byproducts.

  • Recrystallization : Ethanol/water mixture (8:2) yields >98% purity crystals.

Analytical Validation

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.12 ppm (s, 3H, CHO)

    • δ 8.20–7.60 ppm (m, 24H, aromatic).

  • FTIR :

    • 1695 cm⁻¹ (C=O stretch)

    • 815 cm⁻¹ (triazine ring).

  • Mass Spectrometry : [M+H]⁺ = 622.3 (calc. 621.68).

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance reproducibility:

  • Residence Time : 30 minutes

  • Throughput : 5 kg/day

  • Purity : 99.2% by HPLC.

Table 2: Batch vs. Flow Synthesis Comparison

MetricBatch MethodFlow Method
Yield75%88%
Purity98.5%99.2%
ScalabilityLimited by reactor sizeEasily scalable

Challenges and Mitigation Strategies

Common Issues

  • Incomplete Substitution : Addressed by excess amine (3.3 equiv) and prolonged reflux.

  • Aldehyde Oxidation : Use of inert atmosphere (N₂/Ar) prevents formic acid formation.

Cost Optimization

  • Amine Precursor Synthesis :

    • Suzuki-Miyaura coupling of 4-bromobenzaldehyde with phenylboronic acid yields 4'-formyl-1,1'-biphenyl-4-amine (78% yield).

Recent Advancements (2023–2025)

  • Photocatalytic Methods : Visible-light-mediated SNAr reduces energy use by 40%.

  • Biocatalytic Approaches : Engineered amidases enable room-temperature substitutions (pilot scale) .

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Basic Research Question
The compound’s synthesis typically involves condensation reactions between a triazine core and biphenylcarbaldehyde derivatives. A general approach includes:

  • Step 1: Reacting 2,4,6-trichloro-1,3,5-triazine with 4-biphenylcarbaldehyde derivatives under inert conditions (e.g., N₂ atmosphere) to substitute chlorine atoms with aldehyde-functionalized biphenyl groups.
  • Step 2: Optimizing stoichiometry (3:1 molar ratio of aldehyde to triazine) and catalysts (e.g., Pd-based catalysts for Suzuki coupling if halide intermediates are used) .
  • Step 3: Purification via column chromatography (silica gel, eluent: DCM/hexane) to achieve >98% purity .

Key Parameters for Optimization:

  • Temperature: 80–120°C for efficient coupling.
  • Solvent: Polar aprotic solvents (DMF, THF) enhance reactivity.
  • Monitoring: Use TLC or HPLC to track intermediate formation .

What advanced characterization techniques are critical for confirming structural integrity?

Basic Research Question
A multi-technique approach is essential:

Technique Key Data Reference
¹H/¹³C NMR Aldehyde protons (~10 ppm), triazine carbons (~170 ppm), biphenyl aromatic signals (7–8 ppm)
FTIR C=O stretch (1690–1710 cm⁻¹), triazine ring vibrations (1550–1600 cm⁻¹)
Mass Spectrometry Molecular ion peak at m/z 621.68 (M⁺)
XRD Crystallinity analysis to confirm π-stacking in solid state

Note: Purity (>98%) is critical for reproducible photophysical studies .

How does this compound function in designing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

Advanced Research Question
The aldehyde groups enable covalent bonding with amine-functionalized linkers (e.g., Schiff base formation). Methodological considerations:

  • MOF Design: Coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) via aldehyde-oxygen interactions. Optimize solvent (DMF/EtOH) and temperature (80–100°C) for framework growth .
  • COF Design: Condense with tetrahedral amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) under solvothermal conditions. Monitor porosity via BET surface area analysis (>500 m²/g) .
  • Challenge: Steric hindrance from biphenyl groups may reduce framework stability. Mitigate by adjusting linker length .

How can computational modeling predict its photophysical properties (e.g., fluorescence, charge transport)?

Advanced Research Question
Methodology:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and compute HOMO-LUMO gaps (~3.2 eV predicted for extended conjugation) .
  • TD-DFT: Simulate UV-Vis spectra (absorption peaks at 350–400 nm) and compare with experimental data .
  • Excited-State Dynamics: Analyze intersystem crossing (ISC) rates for triplet-state harvesting in OLED applications .

Validation: Cross-check computed dipole moments (≈5.6 D) with experimental solvatochromic shifts in solvents of varying polarity .

How to resolve contradictions in reported fluorescence quantum yields (ΦF)?

Advanced Research Question
Discrepancies in ΦF often arise from:

  • Aggregation Effects: Measure ΦF in dilute solutions (10⁻⁶ M) to avoid aggregation-caused quenching (ACQ). Compare with solid-state ΦF .
  • Solvent Polarity: Test in DMSO (polar) vs. toluene (non-polar); higher polarity may stabilize charge-transfer states, altering ΦF .
  • Impurity Interference: Ensure purity via HPLC; trace amines (e.g., from incomplete synthesis) may quench fluorescence .

Example Data:

ConditionΦFReference
DMSO (10⁻⁶ M)0.45
Solid State0.12

What strategies stabilize this compound under varying environmental conditions?

Advanced Research Question
Degradation Pathways:

  • Photooxidation: Aldehyde groups react with O₂ under UV light.
  • Hydrolysis: Moisture induces triazine ring cleavage.

Mitigation:

  • Storage: Inert atmosphere (Ar), desiccated, -20°C .
  • Encapsulation: Embed in PMMA matrix to reduce O₂/moisture contact .
  • Additives: Use radical scavengers (e.g., BHT) to inhibit photooxidation .

How to design derivatives for enhanced electron-transport properties in optoelectronics?

Advanced Research Question
Functionalization Strategies:

  • Electron-Deficient Groups: Introduce nitro (-NO₂) or cyano (-CN) substituents to lower LUMO levels .
  • Conjugation Extension: Replace biphenyl with naphthyl groups for broader π-conjugation .
  • Crosslinking: Polymerize via aldehyde-amine condensation to improve charge mobility .

Validation: Measure electron mobility using space-charge-limited current (SCLC) devices; target >10⁻³ cm²/V·s .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde))
Reactant of Route 2
Reactant of Route 2
4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde))

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